molecular formula C9H18N2O2 B1443991 2-Amino-1-(4-methoxymethyl-piperidin-1-yl)-ethanone CAS No. 1342959-54-9

2-Amino-1-(4-methoxymethyl-piperidin-1-yl)-ethanone

Cat. No. B1443991
M. Wt: 186.25 g/mol
InChI Key: YYVXEXPVSOVZOK-UHFFFAOYSA-N
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Description

2-Amino-1-(4-methoxymethyl-piperidin-1-yl)-ethanone, also known as 4-methoxy-2-methyl-1-piperidin-1-ylethanone, is a compound that has been studied extensively in recent years. It is an organic compound that belongs to the class of piperidines, which are cyclic compounds containing a nitrogen atom in the ring. It is of interest to scientists due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Antimicrobial Activity : This compound is involved in the synthesis of new pyridine derivatives, which exhibit antimicrobial activity against bacteria and fungi. Patel et al. (2011) synthesized 2-amino substituted benzothiazoles and pyridin-3-yl methanones, demonstrating variable and modest antimicrobial activities (Patel, Agravat, & Shaikh, 2011).

  • Cytotoxic Studies and Spectroscopic Characterization : Govindhan et al. (2017) focused on synthesizing a compound using a click chemistry approach starting with 2-azido-1-(4-(6-flurobenzo[d]isooxazol-3-yl)piperidin-1-yl)ethanone. The study included spectroscopic characterization and cytotoxicity evaluations, providing insights for further biological applications (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).

  • Antibacterial Activity of Piperidine Derivatives : Merugu et al. (2010) investigated the synthesis of piperidine containing pyrimidine imines and thiazolidinones, which were screened for their antibacterial activity. The compounds were synthesized under microwave irradiation, highlighting the role of piperidine derivatives in antibacterial applications (Merugu, Ramesh, & Sreenivasulu, 2010).

Chemical Synthesis and Characterization

  • Microwave Assisted Synthesis : Another study by Merugu et al. (2010) explored the microwave-assisted synthesis of isoindoline-1, 3-diones, again showcasing the chemical versatility of piperidine derivatives. The synthesized compounds were characterized and tested for antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010).

  • Piperidine Chemistry in Synthesis : Ravindran et al. (2008) reported a procedure for the synthesis of highly substituted piperidines. This highlights the significant role of piperidine chemistry in the formation of complex organic compounds, which are valuable in various chemical syntheses (Ravindran, Muthusubramanian, & Perumal, 2008).

Industrial and Pharmaceutical Applications

  • Ethylene Oligomerization Studies : Nyamato et al. (2016) conducted studies involving nickel(II) complexes chelated by (amino)pyridine ligands, which included reductions of compounds like 2-methoxy-N-(1-(pyridin-2-yl)ethylidene)ethanamine. These studies are significant for understanding the reactivity trends and influence of complex structure on ethylene oligomerization reactions, which are important in industrial applications (Nyamato, Ojwach, & Akerman, 2016).

  • Antiallergy Activity : Walsh et al. (1989) synthesized a series of piperidines and evaluated them for antiallergy activity. This research indicates the potential pharmaceutical applications of these compounds in treating allergies (Walsh, Franzyshen, & Yanni, 1989).

Safety And Hazards

The safety and hazards associated with “2-Amino-1-(4-methoxymethyl-piperidin-1-yl)-ethanone” are not specified in the sources I found .

properties

IUPAC Name

2-amino-1-[4-(methoxymethyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-13-7-8-2-4-11(5-3-8)9(12)6-10/h8H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVXEXPVSOVZOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN(CC1)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(4-methoxymethyl-piperidin-1-yl)-ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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